4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline
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Overview
Description
4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline is a complex organic compound with the molecular formula C18H16F3N5. This compound is notable for its unique structure, which includes a quinoline core linked to a piperazine ring, further substituted with a trifluoromethyl group on a pyridazine ring. This structural arrangement imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The trifluoromethyl group is then added to the pyridazine ring through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Scientific Research Applications
4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the quinoline and piperazine rings interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}quinoline can be compared with other similar compounds, such as:
Pyridazinone derivatives: These compounds share the pyridazine ring but differ in their substitution patterns and biological activities.
Quinoline derivatives: Compounds with a quinoline core but different substituents exhibit varied pharmacological properties.
Piperazine derivatives: These compounds have a piperazine ring but may lack the trifluoromethyl group or the quinoline core. The unique combination of the trifluoromethyl-pyridazine, piperazine, and quinoline moieties in this compound distinguishes it from these related compounds
Properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c19-18(20,21)16-5-6-17(24-23-16)26-11-9-25(10-12-26)15-7-8-22-14-4-2-1-3-13(14)15/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFHMLIAMIHRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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